molecular formula C17H13NO3 B1454337 4-(p-Tolyloxy)quinoline-2-carboxylic acid CAS No. 1255147-14-8

4-(p-Tolyloxy)quinoline-2-carboxylic acid

Cat. No.: B1454337
CAS No.: 1255147-14-8
M. Wt: 279.29 g/mol
InChI Key: OSPPRIBFNJOGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(p-Tolyloxy)quinoline-2-carboxylic acid is a chemical compound belonging to the quinoline family. It has a molecular formula of C17H13NO3 and a molecular weight of 279.29 g/mol.

Preparation Methods

The synthesis of 4-(p-Tolyloxy)quinoline-2-carboxylic acid involves several steps:

    Reaction of 4-chloro-2-fluoroaniline with p-cresol: This reaction occurs in the presence of a strong base to form a quinoline derivative.

    Further reaction with ethyl chloroformate: This step is carried out in the presence of a mild base.

    Hydrolysis with sodium hydroxide: This final step results in the formation of the target compound.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(p-Tolyloxy)quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(p-Tolyloxy)quinoline-2-carboxylic acid has diverse applications in scientific research:

    Pharmaceuticals: It is used in the development of anti-cancer drugs due to its inhibition of tyrosine kinase enzymes.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Material Science: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

4-(p-Tolyloxy)quinoline-2-carboxylic acid can be compared with other quinoline derivatives such as:

    Quinoline-4-carboxylic acid: Known for its antibacterial properties.

    2-Methyl-4-phenylquinoline-3-carboxylic acid: Exhibits antileishmanial activity.

The uniqueness of this compound lies in its specific anti-tumor properties and its potential use in cancer treatment.

Properties

IUPAC Name

4-(4-methylphenoxy)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)21-16-10-15(17(19)20)18-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPPRIBFNJOGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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